CBS9106
Overview
Description
SL-801 is a novel small molecule that acts as a reversible inhibitor of Exportin-1 (also known as Chromosome Region Maintenance-1). Exportin-1 is a principal nuclear export protein in eukaryotic cells, responsible for the nuclear-cytoplasmic transport of both proteins and RNAs. Overexpression of Exportin-1 is reported in many cancers, leading to dysregulated protein localization, aberrant cell proliferation, and resistance to apoptosis .
Preparation Methods
The synthesis of SL-801 involves the covalent binding to Cysteine 528 of Exportin-1. The specific synthetic routes and reaction conditions for SL-801 are proprietary and have not been disclosed in detail in publicly available literature. it is known that the compound is designed to maximize its therapeutic index by ensuring reversible binding to Exportin-1, unlike other inhibitors that bind irreversibly .
Chemical Reactions Analysis
SL-801 undergoes several types of chemical reactions, primarily focusing on its interaction with Exportin-1. The compound binds covalently to Cysteine 528, blocking the ability of Exportin-1 to interact with substrate cargos such as p53, FOXO, p21, and p27. This interaction leads to potent inhibition of Exportin-1-dependent nuclear export, cell cycle arrest, and induction of apoptosis in a time- and dose-dependent manner .
Scientific Research Applications
SL-801 has broad and potent anti-cancer activity and has been investigated against a wide range of solid and hematologic malignancies. It has demonstrated significant cytotoxicity in various cancer cell lines, including breast, brain, cervical, ovarian, gastric, kidney, liver, lung, melanoma, prostate, and sarcoma lines. The compound has shown 50% growth inhibitory values of less than or equal to 10 nanomolar in 21.3% of cell lines and less than or equal to 100 nanomolar in 95.8% of cell lines .
Mechanism of Action
SL-801 exerts its effects by binding covalently to Cysteine 528 of Exportin-1, blocking its interaction with substrate cargos. This inhibition results in the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and induction of apoptosis. The compound’s reversible binding characteristic allows for a potentially improved safety profile and therapeutic window compared to other irreversible inhibitors .
Comparison with Similar Compounds
SL-801 is unique in its reversible binding to Exportin-1, which contrasts with other inhibitors like leptomycin B that bind irreversibly and cause significant toxicities. Similar compounds include other Exportin-1 inhibitors, but SL-801’s reversible binding and broad cytotoxic activity across various cancer cell lines make it a promising candidate for further development .
Properties
IUPAC Name |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASLSTVVOYJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076235-04-5 | |
Record name | CBS-9106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FELEZONEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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